Cas no 15358-92-6 (Bicyclo[3.1.1]heptane-2-methanol,6,6-dimethyl-, (1R,2S,5R)-rel-)

Bicyclo[3.1.1]heptane-2-methanol,6,6-dimethyl-, (1R,2S,5R)-rel- structure
15358-92-6 structure
Product Name:Bicyclo[3.1.1]heptane-2-methanol,6,6-dimethyl-, (1R,2S,5R)-rel-
Numero CAS:15358-92-6
MF:C10H18O
MW:154.249323368073
CID:180550
PubChem ID:117419
Update Time:2025-04-19

Bicyclo[3.1.1]heptane-2-methanol,6,6-dimethyl-, (1R,2S,5R)-rel- Proprietà chimiche e fisiche

Nomi e identificatori

    • Bicyclo[3.1.1]heptane-2-methanol,6,6-dimethyl-, (1R,2S,5R)-rel-
    • (1alpha,2beta,5alpha)-6,6-dimethylbicyclo[3.1.1]heptane-2-methanol
    • (1R,2S,5R)-cis-myrtanol
    • [(1S,4R,5S)-6,6-dimethyl-4-bicyclo[3.1.1]heptanyl]methanol
    • (1alpha,2beta,5alpha)-6,6-Dimethylbicyclo(3.1.1)heptane-2-methanol
    • BICYCLO(3.1.1)HEPTANE-2-METHANOL, 6,6-DIMETHYL-, (1R-(1.ALPHA.,2.BETA.,5.ALPHA.))-
    • UNII-5GUL9KW53X
    • (+/-)-CIS-MYRTANOL
    • cis-Myrtenol
    • Myrtanol, cis-(-)-
    • BICYCLO(3.1.1)HEPTANE-2-METHANOL, 6,6-DIMETHYL-, (1R,2S,5R)-REL-
    • InChI=1/C10H18O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9,11H,3-6H2,1-2H3/t7-,8-,9-/m1/s1
    • 9C2LHW9ZQJ
    • UNII-9C2LHW9ZQJ
    • 15358-92-6
    • EINECS 207-459-8
    • SCHEMBL8991537
    • (1R-(1alpha,2beta,5alpha))-6,6-Dimethylbicyclo(3.1.1)heptane-2-methanol
    • AI 3-36272
    • Q67879799
    • 5GUL9KW53X
    • Myrtanol, cis-
    • cis-Myrtanol
    • [(1R,2S,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol
    • AI3-36272
    • EINECS 239-396-7
    • Bicyclo[3.1.1]heptane-2-methanol, 6,6-dimethyl-, [1S-(1.alpha.,2.beta.,5.alpha.)]-
    • MYRTANOL, (R)-CIS-
    • LDWAIHWGMRVEFR-IWSPIJDZSA-
    • 473-01-8
    • (1R,2S,5R)-6,6-DIMETHYLBICYCLO(3.1.1)HEPTANE-2-METHANOL
    • Bicyclo(3.1.1)heptane-2-methanol, 6,6-dimethyl-, cis-
    • REL-(1R,2S,5R)-6,6-DIMETHYLBICYCLO(3.1.1)HEPTANE-2-METHANOL
    • (R)-CIS-MYRTANOL
    • Inchi: 1S/C10H18O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9,11H,3-6H2,1-2H3/t7-,8-,9-/m1/s1
    • Chiave InChI: LDWAIHWGMRVEFR-IWSPIJDZSA-N
    • Sorrisi: OC[C@H]1CC[C@@H]2C[C@H]1C2(C)C

Proprietà calcolate

  • Massa esatta: 154.13584
  • Massa monoisotopica: 154.136
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 1
  • Complessità: 162
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.5
  • Superficie polare topologica: 20.2Ų

Proprietà sperimentali

  • Densità: 0.95
  • Punto di ebollizione: 219.5°Cat760mmHg
  • Punto di infiammabilità: 96°C
  • Indice di rifrazione: 1.477
  • PSA: 20.23
  • LogP: 2.05100
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.